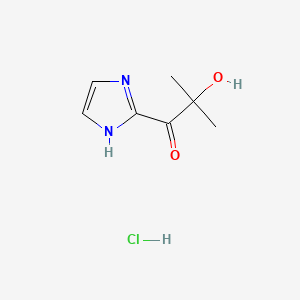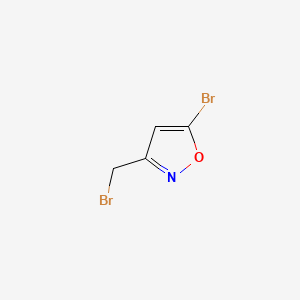![molecular formula C8H5Cl2N3O2 B13468413 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine familyThe unique structure of pyrrolopyrimidines, which resembles purines, makes them attractive for various biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid typically involves multiple steps. One common method includes the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. The reaction proceeds through a series of steps involving cyclization, elimination, and hydrolysis under acidic conditions . Another approach involves microwave-assisted reactions, which offer a robust and efficient method for synthesizing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. For example, using active nickel as a catalyst and avoiding sodium hydride can result in a safer and more efficient synthesis process . The use of microwave-assisted techniques also provides a scalable and environmentally friendly approach for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like NaClO2 and TEMPO.
Reduction: Reduction reactions typically involve the use of reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace chlorine atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include NaClO2, TEMPO, NaBH4, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted pyrrolopyrimidine derivatives .
Scientific Research Applications
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of purines and pyrimidines, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
- 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid stands out due to its specific substitution pattern and the presence of an acetic acid moiety. This unique structure contributes to its distinct biological activities and makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C8H5Cl2N3O2 |
|---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
2-(2,4-dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-7-6-4(11-8(10)12-7)1-2-13(6)3-5(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
RXOFKIYAYRJWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1N=C(N=C2Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)



![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)



![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)




